BIG ENDOTHELIN 39 BOVINE
Description
Overview of the Endothelin Peptide Family and its Biological Context
The endothelins are a family of peptides, most notably comprising endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). nih.gov These peptides are recognized as the most potent vasoconstrictor substances identified to date. nih.gov Their biological activities are extensive, influencing local vasomotor tone, cardiac output, and possessing positive inotropic and chronotropic effects. nih.gov Furthermore, endothelins are involved in the secretion of other vital substances such as atrial natriuretic peptide, aldosterone (B195564), and catecholamines, while also impacting renal blood flow and glomerular filtration. nih.gov Their functions extend to mitogenic properties, stimulating cell growth. nih.govbioscientifica.com
The release of endothelins and the expression of the endothelin gene are stimulated by various vasoactive agents like adrenaline, angiotensin, vasopressin, thrombin, as well as by endotoxins and hypoxia. nih.gov The endothelin peptides exert their effects by binding to two main types of G-protein coupled receptors: the ETA and ETB receptors. nih.govjacc.org This interaction initiates a cascade of intracellular signaling, primarily through the activation of phospholipase C, which in turn modulates intracellular calcium concentrations and opens calcium channels. nih.gov While ET-1 and ET-2 bind to both receptor subtypes with high affinity, ET-3 shows a lower affinity for the ETA receptor. nih.govmdpi.com The ETA receptors are predominantly located on vascular smooth muscle cells, while ETB receptors are found on both endothelial and vascular smooth muscle cells. jacc.org
Historical Perspective on the Discovery and Characterization of Endothelins
The journey to understanding the endothelin system began with the seminal discovery in the late 1970s that endothelial cells release factors that modulate vascular tone. ahajournals.org Initially, research focused on endothelium-derived relaxing factors, a discovery that earned the Nobel Prize in Physiology or Medicine in 1998. ahajournals.org However, by the early 1980s, evidence emerged suggesting that endothelial cells also release vasoconstrictor substances. cdnsciencepub.comendothelins.com
This line of inquiry culminated in 1988 when a team of researchers in Japan, led by Masashi Yanagisawa and Tomoh Masaki, isolated, sequenced, and cloned a potent 21-amino acid vasoconstrictor peptide from the culture supernatant of porcine aortic endothelial cells, which they named endothelin. ahajournals.orgcdnsciencepub.com This peptide, now known as endothelin-1, was found to be generated through an unusual proteolytic processing pathway from a larger precursor. ahajournals.org The rapid pace of research in this field was remarkable; within just four years of the peptide's identification, the genes for its receptors were sequenced, and the first receptor antagonists were developed. cdnsciencepub.comnih.gov The first clinical study involving an endothelin receptor antagonist in patients with congestive heart failure was published shortly thereafter. cdnsciencepub.comnih.gov
Identification and Specificity of Big Endothelin 39 Bovine within the Endothelin Cascade
The biosynthesis of the mature, biologically active 21-amino acid endothelin-1 is a multi-step process that begins with a large precursor protein called preproendothelin (B1168534). nih.govbmgrp.com In bovine endothelial cells, the cDNA for preproendothelin encodes a 202-amino acid protein. oup.com This prepropeptide is first cleaved by a signal peptidase to form proendothelin-1. nih.gov A subsequent cleavage by a furin-like convertase generates the intermediate precursor known as "big endothelin-1". nih.gov
Specifically, in the bovine context, this intermediate is a 39-amino acid peptide, hence the name "this compound". bioscientifica.comoup.comnih.gov This is a key distinction, as the human ortholog, for instance, is a 38-amino acid peptide. oup.com Despite this difference in length, the cleavage site for the final processing step is conserved. oup.com
The final and crucial step in the endothelin cascade is the conversion of the relatively inactive big endothelin-1 into the highly potent mature endothelin-1. This conversion is catalyzed by a specific metalloprotease called endothelin-converting enzyme (ECE). nih.govresearchgate.netuniprot.org ECE specifically cleaves the Trp-Val bond at positions 21 and 22 of big endothelin-1, releasing the 21-amino acid mature ET-1 and a C-terminal fragment. nih.govresearchgate.netashpublications.org Studies have shown that this conversion process occurs intracellularly within endothelial cells and can be inhibited by the metalloprotease inhibitor phosphoramidon (B1677721). researchgate.netnih.gov
The structure of this compound, like other big endothelins, is characterized by a folded conformation that makes it relatively resistant to general proteolytic cleavage, ensuring that the specific cleavage by ECE is the primary activation pathway. acs.org
Table 1: Amino Acid Sequence of Bovine Preproendothelin-1 The mature Endothelin-1 sequence is in bold, and the this compound sequence is underlined.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) |
|---|---|---|
| 1-202 | Met... | M... |
| 53-73 | Cys Ser Cys Ser Ser Leu Met Asp Lys Glu Cys Val Tyr Phe Cys His Leu Asp Ile Ile Trp | CSCSSLMDKECVYFCHLDIIW |
| 53-91 | Cys Ser Cys Ser Ser Leu Met Asp Lys Glu Cys Val Tyr Phe Cys His Leu Asp Ile Ile Trp Val Asn Thr Pro Glu His Val Val Pro Tyr Gly Leu Gly Ser Pro Arg Ser | CSCSSLMDKECVYFCHLDIIWVNTPEHVVPYGLGSPRS |
Source: Adapted from nucleotide sequence data of bovine endothelin cDNA. oup.com
Rationale for Dedicated Academic Research on this compound
The focused study of this compound is driven by several key scientific considerations. As a readily available and stable precursor to the highly potent endothelin-1, it serves as an important tool in experimental settings. bmgrp.com Research on bovine models, such as cultured bovine aortic endothelial cells, has been instrumental in elucidating the fundamental mechanisms of endothelin biosynthesis and processing. nih.govresearchgate.net
Studying the conversion of this compound to ET-1 allows for the investigation of the activity and specificity of endothelin-converting enzymes. ashpublications.orgacs.org This is critical for understanding how the production of the potent vasoconstrictor ET-1 is regulated. Furthermore, because big endothelins have significantly less biological activity than their mature counterparts, they provide a valuable model for studying the physiological consequences of ET-1 production in various tissues and disease states. nih.gov For example, research using bovine sternal trabecular bone has explored the role of big endothelin-1 in osteogenesis. researchgate.net
Moreover, the differences in the length and sequence of big endothelins across species, such as the 39 amino acids in bovine versus 38 in human, offer insights into the evolution and structure-function relationships of these peptides and their converting enzymes. oup.comacs.org This comparative approach is essential for a comprehensive understanding of the endothelin system's role in both health and disease.
Properties
CAS No. |
124834-83-9 |
|---|---|
Molecular Formula |
C192H287N49O58S5 |
Molecular Weight |
4369.95 |
Origin of Product |
United States |
Molecular Biology and Biochemistry of Big Endothelin 39 Bovine
Gene Expression and Transcriptional Regulation of Preproendothelin-1 in Bovine Cells
The synthesis of Big Endothelin-1 (B181129) (Big ET-1), the 39-amino acid precursor to the potent vasoconstrictor Endothelin-1 (ET-1), is a tightly regulated process that begins with the transcription of the preproendothelin-1 (PPET1) gene. In bovine cells, the expression of this gene is controlled by a complex interplay of genetic and cellular factors, ensuring that the production of this biologically active peptide is appropriate to the physiological context.
Bovine Preproendothelin-1 cDNA Cloning and Sequence Analysis
The journey to understanding the molecular intricacies of bovine Big ET-1 began with the cloning and sequencing of the bovine preproendothelin-1 cDNA. This was first achieved from a cultured bovine carotid artery endothelial cell cDNA library. nih.gov The analysis revealed that the predicted bovine preproendothelin-1 protein consists of 202 amino acid residues. nih.gov
Subsequent research has further refined our knowledge of the bovine PPET1 gene. The full-length cDNA has been cloned and sequenced, confirming the structure of the precursor protein. nih.govoup.comnih.gov The predicted 21-residue mature endothelin-1 is identical to its human, porcine, rat, canine, and mouse counterparts. nih.gov The intermediate form, Big Endothelin-1, is a 39-residue peptide that shows high homology to that of other species, with minor variations. nih.gov Specifically, bovine Big ET-1 differs from the porcine version at position Val28 (isoleucine in porcine) and from the rat version at His27 (arginine in rat). nih.gov
| Feature | Bovine Preproendothelin-1 | Reference |
| Amino Acid Length | 202 residues | nih.gov |
| Mature ET-1 Sequence | Identical to human, porcine, rat, canine, and mouse | nih.gov |
| Big ET-1 (39 residues) Variation | Val28 (vs. Ile28 in porcine), His27 (vs. Arg27 in rat) | nih.gov |
Tissue-Specific Expression Patterns of Preproendothelin-1 mRNA in Bovine Organ Systems
Northern blot analysis has been instrumental in delineating the tissue-specific expression patterns of preproendothelin-1 mRNA in bovine organ systems. This research has demonstrated that a single 2.3-kb preproendothelin-1 mRNA is not confined to endothelial cells but is expressed in a wide array of tissues. nih.govresearchgate.net
High levels of expression have been detected in the lung, brain, heart, intestine, kidney, ovary, and urinary bladder. nih.gov Within the gastrointestinal tract of cattle, PPET2 mRNA, a related endothelin precursor, is found in the rumen, stomach, duodenum, and colon. tandfonline.com In the bovine ovary, preproendothelin-1 is highly expressed, particularly during luteal regression, suggesting a significant role in the reproductive cycle. oup.comoup.com The expression has also been confirmed in the bovine corpus luteum and in follicular cells. oup.comoup.com
| Organ System | Expression of Preproendothelin-1 mRNA | Reference |
| Cardiovascular | Heart, Aortic Endothelial Cells | nih.govphysiology.org |
| Respiratory | Lung | nih.gov |
| Nervous | Brain | nih.gov |
| Digestive | Intestine, Rumen, Stomach, Duodenum, Colon | nih.govtandfonline.com |
| Urogenital | Kidney, Ovary, Urinary Bladder, Uterus | nih.govtandfonline.com |
Regulatory Elements and Transcription Factors Governing Bovine Preproendothelin-1 Gene Expression
The expression of the bovine preproendothelin-1 gene is under the control of a sophisticated network of regulatory elements and transcription factors. These elements respond to a variety of stimuli, including hormones, peptides, and cellular stress, thereby modulating the production of ET-1 in a context-dependent manner.
Several hormones and vasoactive peptides have been shown to potently induce the expression of preproendothelin-1 mRNA in bovine endothelial cells. Angiotensin II and arginine vasopressin, for instance, cause an immediate and dose-dependent increase in preproendothelin-1 mRNA levels. nih.gov This induction is a direct transcriptional effect and can be blocked by specific receptor antagonists for these agonists. nih.govahajournals.org
In the bovine corpus luteum, prostaglandin (B15479496) F2α is a key regulator, and its luteolytic effects are mediated, in part, through the endothelin system. oup.com Transforming growth factor-β (TGF-β) is another factor that can induce ET-1 expression in bovine aortic endothelial cells. brieflands.com
| Regulatory Agent | Effect on Preproendothelin-1 mRNA Expression | Reference |
| Angiotensin II | Induces expression | nih.govahajournals.org |
| Arginine Vasopressin | Induces expression | nih.gov |
| Prostaglandin F2α | Mediates luteolytic effects involving ET-1 | oup.com |
| Transforming Growth Factor-β (TGF-β) | Induces expression | brieflands.com |
Cellular stress is a significant modulator of preproendothelin-1 gene expression. Physiological fluid shear stress, the frictional force of blood flow on the endothelium, has been shown to rapidly and significantly decrease ET-1 mRNA levels in cultured bovine aortic endothelial cells. physiology.orgnih.gov This downregulation is a specific response to shear stress and is dependent on the magnitude and dynamic character of the force. physiology.orgnih.gov
Inflammatory mediators also play a crucial role. Cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1 (IL-1) can stimulate ET-1 synthesis and release, creating a potential positive feedback loop in inflammatory conditions. mdpi.com
| Stress Factor | Effect on Preproendothelin-1 mRNA Expression | Reference |
| Physiological Fluid Shear Stress | Decreases expression | physiology.orgnih.gov |
| Inflammatory Cytokines (e.g., TNF-α, IL-1) | Stimulates synthesis and release | mdpi.com |
Endothelin-1 itself can act in an autocrine and paracrine fashion to regulate its own production and the function of neighboring cells. Bovine endothelial cells possess specific receptors for both endothelin-1 and endothelin-3, which are coupled to G proteins. nih.gov This suggests a mechanism by which endothelins can modulate their own synthesis and release from the endothelium. nih.gov
Furthermore, ET-1 can function as a survival factor for endothelial cells, protecting them from apoptosis through an autocrine/paracrine loop involving the ETB receptor. ahajournals.org This self-protective mechanism highlights the intricate local control of the endothelin system. In the heart, ET-1 is produced by myocytes, fibroblasts, and endothelial cells, creating a local regulatory system that modulates cardiac function. nih.gov
Cellular Stress Responses (e.g., Hypoxia, Inflammatory Mediators)
Biosynthesis and Initial Post-Translational Processing to Big Endothelin 39 Bovine
The journey from the genetic blueprint to the formation of this compound involves a series of precise molecular events, including transcription, translation, and crucial post-translational modifications.
Cleavage of Preproendothelin-1 to Proendothelin-1
The synthesis of this compound begins with the transcription of the EDN1 gene, which encodes for preproendothelin-1. In bovine carotid artery endothelial cells, the full-length preproendothelin-1 complementary DNA (cDNA) has been cloned and sequenced, revealing a predicted protein of 202 amino acids. nih.gov This precursor molecule shares significant homology with its human, porcine, and rat counterparts. nih.gov The initial post-translational modification involves the cleavage of a short, hydrophobic secretory signal sequence from preproendothelin-1, resulting in the formation of proendothelin-1. chapman.edu This process is a common step in the synthesis of many secreted proteins.
Furin-Mediated Conversion of Proendothelin-1 to this compound
Following the formation of proendothelin-1, the next critical step is its conversion to this compound. This conversion is mediated by a calcium-dependent serine endoprotease known as furin, which belongs to the proprotein convertase family. chapman.eduahajournals.orgnih.gov Furin recognizes and cleaves proendothelin-1 at specific pairs of basic amino acid residues. chapman.edunih.gov This proteolytic event excises the 39-amino acid intermediate, this compound. nih.govoup.com Studies have demonstrated that the inhibition of furin can effectively block the production of ET-1 in endothelial cells, highlighting the essential role of this enzyme in the endothelin biosynthetic pathway. nih.gov
Amino Acid Sequence and Structural Features of this compound
Bovine Big Endothelin-1 is a 39-amino acid peptide. oup.comresearchgate.net Its amino acid sequence has been determined and shows high conservation with other mammalian species. oup.com The bovine sequence differs from human big ET-1, which has 38 amino acids, and from porcine big ET-1 at position Val28 (which is Ile28 in porcine). nih.gov A key structural feature of the endothelin family, including this compound, is the presence of two intramolecular disulfide bonds. uni-frankfurt.de These bonds, formed between specific cysteine residues, are crucial for the peptide's three-dimensional structure and subsequent recognition and processing by converting enzymes. nih.gov
Table 1: Amino Acid Sequence of Bovine Big Endothelin-1 (1-39)
| Position | Amino Acid |
|---|---|
| 1 | Cys |
| 2 | Ser |
| 3 | Cys |
| 4 | Ser |
| 5 | Ser |
| 6 | Leu |
| 7 | Met |
| 8 | Asp |
| 9 | Lys |
| 10 | Glu |
| 11 | Cys |
| 12 | Val |
| 13 | Tyr |
| 14 | Phe |
| 15 | Cys |
| 16 | His |
| 17 | Leu |
| 18 | Asp |
| 19 | Ile |
| 20 | Ile |
| 21 | Trp |
| 22 | Val |
| 23 | Asn |
| 24 | Thr |
| 25 | Pro |
| 26 | Glu |
| 27 | His |
| 28 | Val |
| 29 | Val |
| 30 | Pro |
| 31 | Tyr |
| 32 | Gly |
| 33 | Leu |
| 34 | Gly |
| 35 | Ser |
| 36 | Pro |
| 37 | Arg |
| 38 | Ser |
| 39 | - |
Enzymatic Conversion of this compound to Biologically Active Endothelins
While this compound is a relatively inactive precursor, its conversion to the highly potent 21-amino acid peptide, ET-1, is a critical step in regulating various physiological processes. researchgate.netbioscientifica.com This conversion is catalyzed by a family of specific metalloproteases.
Endothelin-Converting Enzyme (ECE) Family in Bovine Systems
The primary enzymes responsible for the conversion of this compound to ET-1 are the Endothelin-Converting Enzymes (ECEs). nih.gov These are zinc-dependent metalloproteases that specifically cleave the Trp21-Val22 bond within the this compound sequence. researchgate.netnih.gov In bovine systems, ECE activity has been identified in various tissues, including the vascular endothelium. nih.govnih.gov
In bovine tissues, at least two isoforms of ECE-1, designated ECE-1a and ECE-1b, have been identified. oup.comoup.com These isoforms arise from alternative splicing of the ECE-1 gene and differ in their N-terminal cytoplasmic tails, which influences their subcellular localization and function. capes.gov.br
ECE-1a: This isoform is predominantly found in intracellular compartments of endothelial cells. oup.comcapes.gov.br It is considered to be responsible for the intracellular conversion of this compound to ET-1. capes.gov.br
ECE-1b: This isoform is primarily located on the plasma membrane of cells like vascular smooth muscle cells. chapman.eduoup.com It functions as an ectoenzyme, converting extracellular this compound. chapman.educapes.gov.br
The catalytic efficiency of ECE-1 for this compound is significant. Studies with cultured bovine endothelial cells have shown that a membrane-bound, neutral metalloendopeptidase, consistent with ECE-1, effectively converts big ET-1 to ET-1. nih.gov This enzyme exhibits a high degree of specificity, as its ability to convert big ET-3 is markedly lower than its activity towards big ET-1. nih.gov The expression and activity of these ECE-1 isoforms are subject to hormonal regulation, suggesting a complex control mechanism for ET-1 production in bovine physiological systems. oup.comoup.com
Table 2: ECE-1 Isoforms in Bovine Systems
| Isoform | Primary Location | Function |
|---|---|---|
| ECE-1a | Intracellular (Endothelial Cells) | Intracellular conversion of this compound |
ECE-2 and ECE-3 Activity and Substrate Specificity for Big Endothelin Isoforms
Endothelin-converting enzyme-2 (ECE-2) is a metalloprotease that shares structural homology with ECE-1. nih.gov ECE-2 demonstrates efficient cleavage of big ET-1 to form ET-1. nih.govnih.gov It exhibits a distinct substrate specificity, preferring big ET-1 over other big endothelin isoforms. nih.gov Studies on recombinant ECE-2 have shown that it cleaves big ET-1 at the Trp21-Val22 bond. nih.gov While ECE-1 and ECE-2 have similar catalytic efficiency for big ET-1, ECE-2 has an optimal acidic pH of 5.5, suggesting its activity is confined to intracellular compartments. nih.govnih.gov In contrast, ECE-3 has been found to be highly specific for big endothelin-3. ahajournals.orgunipd.it
Table 1: ECE Isoform Substrate Specificity
| Enzyme | Primary Big Endothelin Substrate | Optimal pH | Reference |
|---|---|---|---|
| ECE-1 | Big ET-1, Big ET-2 | Neutral | acs.org |
| ECE-2 | Big ET-1 | Acidic (5.5) | nih.govnih.gov |
Non-ECE Proteases Involved in this compound Cleavage
Role of Chymase and other Metalloproteases
Besides ECEs, other proteases, such as chymase and certain matrix metalloproteases (MMPs), can process big ET-1. researchgate.netoup.com Chymase, a serine protease found in mast cells, can cleave big ET-1 to generate a 31-amino acid intermediate, ET-1(1-31). ahajournals.orgoup.comnih.govnih.gov This intermediate can then be further processed to the mature ET-1(1-21) by neutral endopeptidase (NEP). nih.govresearchgate.net The chymase-dependent pathway represents an alternative, ECE-independent mechanism for ET-1 production. researchgate.netnih.gov
Matrix metalloprotease-2 (MMP-2) has been shown to cleave big ET-1 to produce a 32-amino acid peptide, ET-1(1-32). researchgate.net This novel peptide has distinct biological activities, such as modulating leukocyte adhesion. researchgate.net The Kell blood group protein, a zinc-dependent metalloendopeptidase, also demonstrates proteolytic activity, preferentially processing big ET-3, but to a lesser extent, it can also cleave big ET-1 and big ET-2. ashpublications.org
Identification of Specific Cleavage Sites (e.g., Trp21-Val22, Tyr31-Gly32)
The primary and most well-characterized cleavage site in big ET-1 for the production of mature ET-1 is between tryptophan-21 (Trp21) and valine-22 (Val22). ahajournals.orgacs.orgoup.comnih.gov This cleavage is efficiently catalyzed by ECE-1 and ECE-2. nih.govnih.govahajournals.org
Chymase, on the other hand, cleaves big ET-1 at a different site, between tyrosine-31 (Tyr31) and glycine-32 (Gly32), to produce ET-1(1-31). ahajournals.orgoup.comoup.comnih.gov This alternative cleavage highlights the diversity of enzymatic pathways leading to the generation of endothelin-related peptides.
Table 3: Protease Cleavage Sites in Big Endothelin-1
| Protease | Cleavage Site | Product | Reference |
|---|---|---|---|
| ECE-1/ECE-2 | Trp21-Val22 | ET-1(1-21) | nih.govnih.govahajournals.orgacs.orgoup.comnih.gov |
| Chymase | Tyr31-Gly32 | ET-1(1-31) | ahajournals.orgoup.comoup.comnih.gov |
Regulation of this compound Converting Enzyme Activity
Endogenous Modulators of ECE Activity
The activity of endothelin-converting enzymes is subject to regulation by various endogenous factors. Nitric oxide (NO) has been shown to decrease the expression of ECE-1 in bovine aortic endothelial cells. ahajournals.org This effect is mediated through a cGMP-dependent pathway that leads to the destabilization of ECE-1 mRNA. ahajournals.org
Natriuretic peptides, which also act via cGMP, can inhibit ECE activity. ahajournals.org Conversely, factors that stimulate ET-1 production, such as thrombin, insulin (B600854), and certain inflammatory mediators, can indirectly influence ECE activity by increasing the availability of its substrate, big ET-1. nih.gov The inhibitor phosphoramidon (B1677721) has been shown to block ECE activity, preventing the conversion of big ET-1 to ET-1. ashpublications.orgpnas.org Studies in bovine aortic endothelial cells have demonstrated that the accumulation of big ET-1, for instance by using the inhibitor CGS-26303, can lead to an upregulation of ECE-1 expression. nih.gov
Impact of Exogenous Factors on Proteolytic Processing
The conversion of the biologically inert precursor, Big Endothelin-39 (Big ET-39), to the active 21-amino acid peptide Endothelin-1 (ET-1) is a critical regulatory step. This process is catalyzed primarily by Endothelin-Converting Enzymes (ECEs), which are membrane-bound zinc metalloproteases. The activity and expression of these enzymes, particularly ECE-1, are subject to modulation by a variety of external, or exogenous, factors, thereby controlling the local production of active ET-1.
In bovine ovarian cells, ECE-1 expression is under direct hormonal control. Research on bovine follicles and corpora lutea has shown that insulin-like growth factor I (IGF-I) and insulin act as upregulators of ECE-1 expression. oup.com Conversely, luteinizing hormone (LH) and ET-1 itself have been observed to downregulate ECE-1 mRNA levels, suggesting a negative feedback mechanism. oup.com
Pharmacological agents also significantly impact the proteolytic processing of Big ET. In bovine aortic endothelial cells, peptidase inhibitors such as phosphoramidon and CGS-26303, while directly inhibiting ECE-1 activity, lead to a paradoxical upregulation of ECE-1 protein expression. nih.gov This effect is believed to be a compensatory response to the intracellular accumulation of the substrate, Big ET-1, which itself can stimulate ECE-1 promoter activity. nih.gov Other metallopeptidase inhibitors like thiorphan (B555922) have also been shown to increase ECE protein levels, not by increasing mRNA, but by inhibiting the selective turnover and degradation of the ECE protein. biologists.com Furthermore, the calcimimetic agent R-568 has been shown to inhibit ECE-1 activity by displacing the essential zinc cofactor from the enzyme. nih.gov
Cellular stress factors also play a regulatory role. In bovine models, oxidative stress, specifically through agents like hydrogen peroxide, has been shown to regulate ECE-1. capes.gov.br In other models, conditions like hypoxia and the presence of inflammatory mediators such as transforming growth factor-beta (TGF-β) have been demonstrated to alter ECE-1 levels. nih.govmolbiolcell.orgnih.gov
Table 1: Regulation of Endothelin-Converting Enzyme-1 (ECE-1) by Exogenous Factors in Bovine and Other Models This table is interactive. You can sort and filter the data.
| Factor | Species/Cell Type | Effect on ECE-1 | Reference |
|---|---|---|---|
| Hormones | |||
| IGF-I | Bovine Ovarian Cells | Upregulation | oup.com |
| Insulin | Bovine Ovarian Cells | Upregulation | oup.com |
| Luteinizing Hormone (LH) | Bovine Ovarian Cells | Downregulation | oup.com |
| Endothelin-1 (ET-1) | Bovine Ovarian Cells | Downregulation | oup.com |
| Pharmacological Agents | |||
| Phosphoramidon | Bovine Aortic Endothelial Cells | Upregulation of expression | nih.govbiologists.com |
| CGS-26303 | Bovine Aortic Endothelial Cells | Upregulation of expression | nih.gov |
| Thiorphan | Endothelial Cells | Upregulation of expression | biologists.com |
| R-568 (Calcimimetic) | Rat Model | Inhibition of activity | nih.gov |
| Other Factors | |||
| Big ET-1 (Substrate) | Bovine Aortic Endothelial Cells | Upregulation of expression | nih.gov |
| Hydrogen Peroxide | Bovine Model | Regulation | capes.gov.br |
| Hypoxia | Human Neuroblastoma Cells | Decrease in protein level | nih.gov |
| TGF-β | Rat Liver Cells | Regulation | molbiolcell.org |
Secretion and Extracellular Dynamics of this compound
The release of Big ET-39 from cells and its subsequent fate in the extracellular environment are tightly regulated processes that determine the availability of the precursor for conversion into its active form.
Mechanisms of Release from Bovine Endothelial and Other Cell Types
Big Endothelin-39 is synthesized within endothelial cells and other cell types, such as the epithelial cells of the bovine oviduct. nih.govbioscientifica.com Its secretion is not typically constitutive but is stimulated by a wide array of physiological and pathological signals. The release mechanism from bovine endothelial cells often involves receptor-mediated signaling pathways that increase intracellular calcium concentrations and activate protein kinase C (PKC). nih.gov
A variety of vasoactive agents are potent secretagogues. In cultured bovine endothelial cells, vasoconstrictive hormones including arginine-vasopressin (AVP) and angiotensin II dose-dependently stimulate the secretion of immunoreactive endothelin. nih.gov The effects of these hormones are mediated through their specific receptors and involve the activation of phospholipase C (PLC). molbiolcell.org Thrombin and transforming growth factor beta-1 (TGF-β1) are also known stimulators of endothelin release from bovine pulmonary artery endothelial cells. nih.gov
The expression of the preproendothelin (B1168534) gene, the initial step in the synthetic pathway, is induced by numerous factors, including cytokines, catecholamines, insulin, cortisol, and mechanical forces like shear stress. nih.govchapman.edu Conversely, factors that are generally considered beneficial to vascular health, such as nitric oxide (NO) and prostacyclin, can inhibit endothelin expression and release. nih.govchapman.edu Studies on bovine and human endothelial cells have shown that Big ET is secreted concomitantly with its C-terminal fragment, which is a byproduct of the conversion to mature ET-1, suggesting that some processing occurs intracellularly before or during secretion. nih.gov
Steady-State Levels and Turnover in Bovine Biological Fluids
Direct measurements of steady-state concentrations and the turnover rate of Big Endothelin-39 specifically in bovine biological fluids like plasma are not widely reported in the literature. However, data from bovine cell culture and studies in other species provide valuable insights.
In the conditioned media of cultured bovine aortic endothelial cells, basal levels of Big ET-1 have been measured at approximately 29 fmol/mL. nih.gov Similarly, studies on human plasma from patients with angina pectoris have reported Big ET-1 levels ranging from approximately 28 to 40 fmol/mL, suggesting that picomolar concentrations are typical in circulation. oup.com The general concentration of endothelins (including Big Endothelin) in the blood of humans and animals is reported to be in the low range of 0.3 to 3 pg/mL. nih.gov
The turnover of Big Endothelin is considerably slower than that of the mature ET-1 peptide. The half-life of mature ET-1 in the bloodstream is very short, estimated at less than five minutes, due to rapid clearance primarily by the lungs and kidneys. chapman.eduoup.com In contrast, studies in pigs have determined the metabolic half-life of circulating Big Endothelin-1 to be approximately 9 minutes. nih.gov This longer half-life allows the precursor peptide to circulate and be available for conversion to active ET-1 at distal sites by cell-surface ECEs. The primary clearance mechanism for ET-1 involves receptor-mediated uptake, particularly via the ETB receptor subtype. ahajournals.org
Table 2: Circulating Levels and Half-Life of Big Endothelin-1 in Various Models This table is interactive. You can sort and filter the data.
| Parameter | Value | Species / Model | Reference |
|---|---|---|---|
| Concentration | ~29 fmol/mL | Bovine Aortic Endothelial Cell Culture | nih.gov |
| 28 - 40 fmol/mL | Human Plasma (Angina Patients) | oup.com | |
| 0.3 - 3.0 pg/mL* | Human/Animal Blood | nih.gov | |
| Metabolic Half-Life | ~9 minutes | Pig (in vivo) | nih.gov |
| < 5 minutes** | Human Blood | chapman.eduoup.com |
\Value for total endothelins, including Big Endothelin.*
\*Value for mature Endothelin-1, for comparison.*
Receptor Interactions and Signal Transduction Cascades Associated with Big Endothelin 39 Bovine Conversion
Comparative Receptor Binding Affinity of Big Endothelin 39 Bovine versus Mature Endothelin-1 (B181129)
A fundamental distinction between this compound and its active counterpart, Endothelin-1 (ET-1), lies in their ability to bind to endothelin receptors.
Big Endothelin-1 (Big ET-1), the 39-amino acid precursor to ET-1, is considered biologically inactive or significantly less potent because it does not effectively bind to endothelin receptors. researchgate.netahajournals.orgresearchgate.net Radioligand binding studies have demonstrated that at physiological concentrations, Big ET-1 does not bind to either the endothelin type A (ET A) or type B (ET B) receptor subtypes. nih.gov Research indicates that Big ET-1 is approximately two orders of magnitude less active than mature ET-1 in receptor binding and vasoconstriction assays. researchgate.net This negligible affinity means that the precursor peptide cannot directly initiate the signaling cascades associated with mature endothelins. researchgate.netresearchgate.net
Interactive Data Table 1: Comparative Receptor Binding Affinity
| Compound | Target Receptor | Relative Binding Affinity | Potency Compared to ET-1 |
|---|---|---|---|
| Endothelin-1 (ET-1) | ET A & ET B | High | Reference |
| Big Endothelin-1 | ET A & ET B | Negligible / Very Low | ~100-fold less active researchgate.net |
The poor binding affinity of this compound is a direct result of its molecular structure. The mature ET-1 peptide is a 21-amino acid molecule. physiology.org In the larger Big ET-1 precursor, the additional C-terminal amino acid sequence folds back, sterically hindering the key domains required for receptor interaction. nih.gov Molecular modeling reveals that this conformation significantly reduces the accessibility of amino acids 1-5 and 16-21, which are crucial for binding to the receptors. nih.gov Docking simulations confirm that while mature ET-1 fits into the receptor's binding site, the precursor form, Big ET, fails to establish any sites for tight binding. researchgate.net
Lack of Direct High-Affinity Binding to ET A and ET B Receptors by this compound
Indirect Receptor Activation via Enzymatic Conversion to Active Endothelins
The biological effects associated with this compound are manifested indirectly, following its conversion into active endothelin peptides.
The conversion of the largely inactive Big ET-1 precursor into the highly potent ET-1 is a critical activation step. researchgate.nettandfonline.com This process is catalyzed by a specific metalloprotease known as Endothelin-Converting Enzyme (ECE). ahajournals.orgchapman.edu ECE cleaves the bond between Tryptophan-21 (Trp-21) and Valine-22 (Val-22) in the Big ET-1 sequence to release the 21-amino acid mature ET-1 peptide. researchgate.netoup.com The biological activity of Big ET-1 is therefore entirely dependent on this enzymatic processing. ahajournals.org Studies using ECE inhibitors, such as phosphoramidon (B1677721), have shown that blocking this enzyme prevents the conversion of Big ET-1 to ET-1 and consequently blocks its pressor activity. researchgate.netahajournals.orgcapes.gov.br This demonstrates that without ECE-mediated processing, this compound cannot lead to the activation of ET A and ET B receptors.
Intracellular Signaling Pathways Modulated by Endothelin Peptides Derived from this compound
Once this compound is converted to mature ET-1, the active peptide binds to ET A and ET B receptors, which are G protein-coupled receptors (GPCRs), to initiate intracellular signaling. nih.govjst.go.jpnih.gov
Endothelin receptors exhibit promiscuous coupling, meaning they can activate several different families of heterotrimeric G proteins, with the specific pathway often depending on the cell and tissue type. nih.govbiologists.com Both ET A and ET B receptors can couple to the Gq/11, Gi/o, and Gs families of G proteins. biologists.comfrontiersin.orgbiorxiv.org
Gq/11 Pathway : Activation of the Gq/11 pathway is a primary signaling mechanism for both ET A and ET B receptors. nih.govbiologists.comfrontiersin.org This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). biologists.comfrontiersin.org IP3 stimulates the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). biologists.comfrontiersin.orgnih.gov
Gi/o Pathway : Both receptor subtypes can couple to the Gi/o family of G proteins. frontiersin.orgnih.gov The primary role of activated Gi/o is to inhibit adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels. nih.govbiologists.com
Gs Pathway : The ET B receptor is also known to couple to Gs proteins. frontiersin.orgresearchgate.net Activation of Gs stimulates adenylyl cyclase, resulting in an increase in cAMP production and the subsequent activation of protein kinase A (PKA). nih.govbiologists.com While some reports suggest ET A may also couple to Gs, recent studies indicate that for the ET B receptor, coupling to Gi and Gq is significant, while interaction with Gs is minimal. biorxiv.orgbiorxiv.org
Interactive Data Table 2: G Protein Coupling of Endothelin Receptors
| Receptor Subtype | Coupled G Protein Family | Primary Effector | Key Second Messengers |
|---|---|---|---|
| ET A | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca²⁺ |
| Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | |
| ET B | Gq/11 | Phospholipase C (PLC) | IP3, DAG, Ca²⁺ |
| Gi/o | Adenylyl Cyclase (Inhibition) | ↓ cAMP | |
| Gs | Adenylyl Cyclase (Activation) | ↑ cAMP |
Activation of Phospholipase C and Inositol Triphosphate (IP3) Generation
The binding of Endothelin-1 (ET-1), the active product derived from this compound, to its G protein-coupled receptors (primarily ETA and in some cases ETB receptors) is a critical initiating step in a well-defined signal transduction pathway. ahajournals.orgnih.gov This interaction activates the membrane-associated enzyme Phospholipase C (PLC). ahajournals.orgnih.gov
PLC is an effector enzyme that catalyzes the hydrolysis of the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.orgbmbreports.org This enzymatic cleavage yields two crucial second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). wikipedia.orgbmbreports.org The generation of IP3 is a key event, as it is a soluble molecule that diffuses from the plasma membrane into the cytosol, carrying the signal onward to intracellular targets. wikipedia.org Studies have demonstrated that stimulation with ET-1 leads to a measurable increase in the formation of various inositol phosphate (B84403) isomers, confirming the activation of this pathway. ahajournals.orgahajournals.org This entire process, from receptor binding to IP3 generation, represents the translation of an extracellular signal (ET-1) into an intracellular one. bmbreports.orgebi.ac.uk
Intracellular Calcium Mobilization
The generation of inositol 1,4,5-trisphosphate (IP3) directly links receptor activation to the mobilization of intracellular calcium ([Ca2+]i). nih.govphoenixbiotech.net IP3 diffuses through the cytoplasm and binds to specific IP3 receptors, which function as ligand-gated Ca2+ channels located on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum. ahajournals.orgwikipedia.org
The binding of IP3 to its receptor triggers the channel to open, resulting in a rapid release of stored Ca2+ from the ER into the cytosol. nih.govnih.gov This leads to a transient, sharp increase in the intracellular free calcium concentration. ahajournals.orgahajournals.org This initial Ca2+ release from intracellular stores is a hallmark of ET-1 signaling and can occur independently of extracellular calcium. ahajournals.org The mobilization of Ca2+ is a pivotal event, as calcium acts as a ubiquitous second messenger that activates a wide range of downstream cellular processes. nih.gov The characteristics of the calcium signal, such as its amplitude and duration, can be influenced by the specific endothelin receptor subtype (ETA or ETB) that is activated. researchgate.net For instance, ETA homodimers are often associated with a transient release of calcium from intracellular stores. researchgate.net
Protein Kinase C Activation
The hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C generates not only IP3 but also diacylglycerol (DAG). bmbreports.org Unlike the water-soluble IP3, DAG is lipid-soluble and remains within the plasma membrane. wikipedia.org In this location, DAG functions as a critical activator for another family of enzymes known as Protein Kinase C (PKC). eurogentec.combmbreports.org
The activation of PKC is a central event in the endothelin signaling cascade. eurogentec.comnih.gov The increase in intracellular calcium concentration, initiated by IP3, works synergistically with DAG to recruit PKC from the cytosol to the plasma membrane and activate it. ahajournals.org Once activated, PKC phosphorylates a variety of target proteins on serine and threonine residues, thereby altering their function and propagating the signal to elicit cellular responses. The activation of PKC has been implicated in the regulation of endothelin-1 production itself in bovine endothelial cells, suggesting a potential feedback mechanism. nih.gov Inhibitors of PKC have been shown to abolish agonist-induced endothelin-1 release, underscoring the enzyme's crucial role in this pathway. ahajournals.org
Physiological and Pathophysiological Roles of Big Endothelin 39 Bovine in Animal Models
Role in Bovine Cardiovascular Physiology
The endothelin system is a key regulator of cardiovascular homeostasis, and dysregulation of this system is implicated in various cardiovascular diseases. mdpi.comoup.com Big ET-1, as the direct precursor to ET-1, is integral to these processes.
The primary role of the endothelin system in the vasculature is the regulation of vascular tone. Big ET-1 contributes to this regulation primarily through its conversion to ET-1, a potent vasoconstrictor. mdpi.com In bovine aortic endothelial cells, the production of ET-1 is influenced by various factors, including transforming growth factor-β (TGF-β), which signals an increase in preproET-1, the initial precursor to Big ET-1. nih.gov Furthermore, studies on bovine aortic endothelial cells have shown that physiological fluid shear stress can lead to a rapid and significant decrease in ET-1 mRNA levels, suggesting a mechanism for flow-mediated regulation of vascular tone. physiology.org
The effects of the endothelin system are mediated by two main receptor subtypes: ETA and ETB. cvphysiology.com In blood vessels, the ETA receptor is predominantly responsible for the vasoconstrictive effects of ET-1. cvphysiology.com However, ETB receptors on endothelial cells can stimulate the production of nitric oxide (NO), a vasodilator. cvphysiology.com This dual receptor system allows for complex regulation of vascular tone. In human coronary arteries, which share physiological similarities with bovine models, endogenous ET-1 contributes to basal constrictor tone, primarily through ETA receptor stimulation. ahajournals.org Conversely, activation of ETB receptors in these vessels mediates vasodilation. ahajournals.org The balance between these two receptor pathways is crucial for maintaining normal coronary vascular function.
Table 1: Factors Influencing Endothelin-1 (B181129) Production and Vascular Tone in Bovine Models
| Factor | Effect on ET-1 System | Consequence for Vascular Tone | Reference(s) |
|---|---|---|---|
| Transforming Growth Factor-β (TGF-β) | Increases preproET-1 in bovine aortic endothelial cells. | Potential for increased vasoconstriction. | nih.gov |
| Fluid Shear Stress | Decreases ET-1 mRNA in bovine aortic endothelial cells. | Potential for vasodilation in response to increased blood flow. | physiology.org |
| ETA Receptor Activation | Mediates vasoconstriction. | Increased vascular tone. | cvphysiology.com |
| Endothelial ETB Receptor Activation | Stimulates nitric oxide (NO) production. | Vasodilation. | cvphysiology.com |
Vascular remodeling, the alteration of the structure of blood vessels, is a key process in both physiological adaptation and the pathogenesis of diseases like hypertension and atherosclerosis. ahajournals.orgmdpi.com The endothelin system, including Big ET-1, is a significant contributor to these remodeling processes. chapman.edu ET-1 is a known mitogen for vascular smooth muscle cells, promoting their proliferation, which is a hallmark of vascular remodeling. ahajournals.org In various animal models of hypertension, blockade of ETA receptors has been shown to prevent vascular hypertrophy. chapman.edu
In the context of pulmonary arterial hypertension (PAH), a condition characterized by significant vascular remodeling, ET-1 plays a critical role. chapman.edu Animal models of PAH consistently demonstrate increased expression and circulating levels of ET-1. mdpi.com Furthermore, in human coronary atherosclerotic tissue, both Big ET-1 and ET-1 immunoreactivity are found, and mechanical stress can induce the release of ET-1, suggesting a role for the endothelin system in the progression of coronary artery disease. ahajournals.org
The hemodynamic effects of the endothelin system are profound and have been studied in various animal models. Systemic administration of ET-1 typically results in a transient vasodilation and hypotension, attributed to the initial activation of endothelial ETB receptors and subsequent NO release, followed by a prolonged period of vasoconstriction and hypertension due to the activation of smooth muscle ETA and ETB receptors. cvphysiology.com
In a study on rats with monocrotaline-induced pulmonary hypertension, which leads to right-heart hypertrophy, the role of the cardiac endothelin system was investigated. oup.com This highlights the systemic impact of localized endothelin production. Furthermore, studies in patients with chronic heart failure have shown that elevated plasma levels of Big ET-1 are correlated with the severity of the condition and prognosis, underscoring the clinical relevance of this precursor peptide. oup.com Research on cultured bovine and human endothelial cells has demonstrated the concomitant secretion of Big ET-1 and its C-terminal fragment, providing insight into the processing of this precursor and the subsequent availability of the active ET-1 peptide to influence hemodynamics. nih.gov
Involvement in Vascular Remodeling Processes in Bovine or other Animal Models
Involvement in Bovine Reproductive Physiology
The endothelin system is not confined to the cardiovascular system; it also plays a crucial role in reproductive physiology, with Big ET-1 being a key player in the local regulation of reproductive tissues.
The bovine oviduct provides the microenvironment for fertilization and early embryonic development, and its function is tightly regulated by a variety of local factors, including endothelins. oup.comveterinaryworld.org Bovine oviduct epithelial cells have been shown to produce endothelin. bioscientifica.com The production of endothelin by these cells increases over time in culture and can be further stimulated by a calcium ionophore, suggesting a role for intracellular calcium in its regulation. bioscientifica.com This local production of endothelin is thought to be involved in the contractility of the muscular oviduct wall, which is essential for the transport of gametes and embryos. bioscientifica.com
All three endothelin isoforms (ET-1, -2, and -3), their converting enzymes (ECE1 and ECE2), and their receptors (ETA and ETB) are expressed in the epithelial cells of the bovine oviduct. researchgate.net This comprehensive local endothelin system suggests a complex regulatory network. The expression of these components can vary depending on the region of the oviduct and the stage of the estrous cycle, indicating a dynamic role for endothelins in coordinating reproductive events. nih.govd-nb.info For instance, in cattle, there is cyclic regulation of endothelin gene expression in the oviduct during the estrous cycle. nih.gov
Table 2: Endothelin System Components in the Bovine Oviduct
| Component | Location/Function | Significance | Reference(s) |
|---|---|---|---|
| Endothelins (ET-1, -2, -3) | Produced by oviduct epithelial cells. | Local regulation of oviductal function. | bioscientifica.comresearchgate.net |
| ECE1 and ECE2 | Expressed in oviduct epithelial cells. | Conversion of Big ET to active ET. | researchgate.net |
| ETA and ETB Receptors | Expressed in epithelial and smooth muscle cells. | Mediate the effects of endothelins on contractility and epithelial function. | researchgate.net |
The corpus luteum (CL) is a transient endocrine gland essential for establishing and maintaining pregnancy through the production of progesterone (B1679170). bioone.org The regression of the CL, or luteolysis, is a critical event for the initiation of a new estrous cycle. nih.gov The endothelin system is deeply involved in the complex process of luteolysis in cattle.
During luteolysis, there is a marked increase in the expression of prepro-ET-1 mRNA and the production of ET-1 within the bovine CL. oup.com This increase can be triggered by prostaglandin (B15479496) F2α (PGF2α), the primary luteolysin in cattle. nih.govoup.com PGF2α can act directly on luteal endothelial cells to increase ET-1 expression. oup.com ET-1, in turn, can inhibit progesterone production by luteal cells, contributing to the functional regression of the CL. oup.com
The regulation of the endothelin system within the CL is phase-dependent. For example, PGF2α has been shown to regulate the amount of mRNA encoding ECE-1 in the midluteal phase CL, an effect not observed in the early CL. bioone.org This suggests that the responsiveness of the luteal endothelin system to PGF2α changes as the CL matures. The intricate interplay between PGF2α and the endothelin system, including the conversion of Big ET-1 to ET-1, is therefore a key mechanism controlling the lifespan of the bovine corpus luteum.
Table 3: Regulation of the Endothelin System in the Bovine Corpus Luteum
| Regulatory Factor | Effect on Endothelin System | Functional Outcome | Reference(s) |
|---|---|---|---|
| Prostaglandin F2α (PGF2α) | Increases luteal ET-1 expression. | Contributes to luteolysis. | oup.com |
| Prostaglandin F2α (PGF2α) | Regulates ECE-1 mRNA in midluteal phase CL. | Modulates the production of active ET-1. | bioone.org |
| Endothelin-1 (ET-1) | Inhibits progesterone production by luteal cells. | Promotes functional regression of the CL. | oup.com |
Potential Role in Gamete Transport and Embryo Development in Bovine Systems
The endothelin system appears to play a pivotal role in the local control of oviductal functions essential for reproduction in bovine models. Research indicates that bovine oviduct epithelial cells produce endothelin, suggesting it acts as a paracrine factor influencing the contractility of the underlying smooth muscle wall. bioscientifica.combioscientifica.com This localized action is critical for the rhythmic contractions required for the successful transport of gametes and the developing embryo. bioscientifica.combioscientifica.com
The expression of the endothelin system, including Endothelin-1 (ET-1) and its receptors, is upregulated in the bovine oviduct during the periovulatory period, which coincides with the critical window for gamete and embryo transport. gu.se The production of endothelin by oviduct epithelial cells increases with incubation time and is further stimulated by the calcium ionophore A23187. bioscientifica.com This suggests that calcium signaling is involved in its release.
Furthermore, the regulation of this system is linked to hormonal control. Progesterone, a key hormone in the reproductive cycle, has been shown to regulate the expression of endothelin 1 in the oviduct. sci-hub.ru This finding positions endothelin as a crucial mediator of progesterone's effects on the muscular contractions necessary for gamete transport. sci-hub.ru The local environment of the oviduct is also influenced by cytokines. Tumor Necrosis Factor α (TNFα), which is highly expressed in the oviduct during the follicular and postovulatory stages, stimulates the production and release of ET-1. jst.go.jp This suggests that TNFα contributes to the optimal contractile environment for gamete and embryo transport by modulating local endothelin levels. jst.go.jp
Other Physiological Contexts in Bovine or Relevant Animal Models
Renal Function in Animal Models
The endothelin system is a significant determinant of renal function, as demonstrated in various animal models. In the renal cortex, Endothelin-1 (ET-1) binding to its ETA receptor subtype induces vasoconstriction of the afferent arterioles, leading to a decrease in both renal blood flow (RBF) and the glomerular filtration rate (GFR). d-nb.info Infusions of ET-1 in animal models cause potent renal vasoconstriction. nih.gov Studies in rats have shown that even a modest increase in circulating ET-1 can significantly reduce RBF, GFR, and sodium excretion. nih.gov
In a rat model of acute liver and renal failure, plasma concentrations of ET-1 were found to be significantly increased, accompanied by an upregulation of ETA receptors in the renal cortex. nih.gov The administration of an endothelin receptor antagonist prevented the development of renal failure in this model, highlighting the pathogenic role of endothelin in this condition. nih.gov Similarly, in rat models of ischemic acute renal failure, endothelin receptor antagonists have been shown to improve renal hemodynamics and morphology. karger.com
The precursor peptide, Big Endothelin-1, has also been studied. In conscious rats, Big Endothelin-1 (rat 1-39) was observed to induce a diuretic and natriuretic response, an effect that contrasts with the anti-natriuretic effects typically associated with mature ET-1's vasoconstrictive actions. medchemexpress.com
Table 1: Summary of Endothelin Effects on Renal Function in Animal Models
| Animal Model | Peptide/Condition Studied | Key Findings | Reference |
|---|---|---|---|
| Rat (Acute Liver Failure) | Endothelin-1 (ET-1) | Increased plasma ET-1; Upregulation of renal ETA receptors; Antagonist prevented renal failure. | nih.gov |
| Rat (Ischemic Acute Renal Failure) | Endothelin-1 (ET-1) | Antagonists improved renal hemodynamics and morphology. | karger.com |
| Rat (Conscious) | Big Endothelin-1 (rat 1-39) | Induced diuretic and natriuretic responses. | medchemexpress.com |
| Rat (Transgenic) | Endothelin-1 (ET-1) | Increased transgenic expression promoted renal scarring and glomerulosclerosis. | d-nb.info |
| Rat (Malignant Hypertension) | Endothelin-1 (ET-1) | ET-1 mRNA levels were elevated in the kidney. | ahajournals.org |
Pulmonary System Involvement in Animal Models (e.g., pulmonary hypertension)
The endothelin system is strongly implicated in the pathophysiology of pulmonary hypertension (PH). chapman.edu In numerous animal models of PH, including those induced by chronic hypoxia or the toxin monocrotaline (B1676716), research has consistently shown an increase in both the circulating levels and the cellular expression of ET-1. mdpi.com
In a widely used rat model, the injection of monocrotaline induces severe pulmonary hypertension and subsequent right-ventricular hypertrophy. oup.com In these animals, plasma levels of both ET-1 and its precursor, Big ET-1, were found to be significantly elevated. oup.com This suggests that the hypertrophic response of the heart may result from an endocrine action of circulating endothelin peptides. oup.com Further evidence comes from genetic models; for instance, transgenic rats with a deficiency in the Endothelin-B (ETB) receptor, which is involved in the clearance of ET-1, develop severe PH when exposed to hypoxic conditions. nih.gov
Animal models involving surgical modifications also underscore the role of endothelin. In late-gestation lambs with surgically created systemic-to-pulmonary shunts, systemic ET-1 levels were elevated, and there was an increase in the expression of endothelin-converting enzyme and ETA receptors in lung tissue. oup.com These findings collectively point to the activation of the endothelin system as a key feature in the development and progression of pulmonary hypertension across different experimental models. mdpi.comoup.com
Neuroendocrine Regulation in Animal Models
Endothelin peptides participate in the complex regulation of the neuroendocrine system. In bovine models, the endothelin system has been linked to the control of growth hormone (GH) secretion. frontiersin.org Research in Holstein steers has demonstrated that Endothelin-3 induces an increase in both ghrelin and GH, an effect mediated through Endothelin B receptors. frontiersin.org This points to a pathway where endothelin can stimulate the release of ghrelin, which in turn promotes GH secretion in cattle. frontiersin.org
Beyond the pituitary, endothelins also exert regulatory effects on the adrenal glands. In vitro studies using calf adrenal cultured glomerulosa cells identified specific binding sites for endothelin. ahajournals.org In animal models such as anesthetized dogs, the infusion of ET-1 was found to stimulate aldosterone (B195564) secretion. ahajournals.org This effect appears to be direct, as it was also observed in isolated adrenal cells. ahajournals.org Furthermore, the stress hormone corticotropin (B344483) can increase the release of ET-1 from the adrenals, suggesting that ET-1 may act as a mediator in corticotropin-stimulated aldosterone secretion. ahajournals.org
Mechanistic Insights into Disease Pathogenesis in Animal Models
Contribution to Hypertensive Conditions in Animal Models
The endothelin system is a fundamental contributor to the pathogenesis of hypertensive conditions, primarily through the potent vasoconstrictor and mitogenic properties of its peptides. ahajournals.org Due to its capacity to regulate vascular smooth muscle contraction and proliferation, as well as its profound effects on renal function, endothelin is considered a primary candidate in the mediation of hypertension. ahajournals.org
In various animal models of pulmonary arterial hypertension (PAH), activation of the endothelin system is a consistent finding. physiology.org The monocrotaline rat model, for example, develops severe pulmonary hypertension and right-heart hypertrophy, with associated increases in circulating ET-1 and Big ET-1. oup.com Blockade of endothelin receptors has become a therapeutic strategy, and studies in animal models of induced hypertension show that ETA receptor antagonists can prevent vascular hypertrophy. chapman.edu
Genetic models further clarify this contribution. Mice with a gene knockout for the ETB receptor, which aids in clearing circulating endothelin, spontaneously develop hypertension. chapman.edu In a rat model with a genetic predisposition to malignant hypertension, ET-1 mRNA expression was found to be significantly increased in the kidneys of animals that developed the condition. ahajournals.org However, in this specific model, blocking endothelin receptors did not prevent the transition from benign to malignant hypertension, suggesting that in some contexts, the upregulation of the endothelin system may be a consequence of vascular and cellular damage rather than the primary cause. ahajournals.org
Table 2: Summary of Endothelin System's Role in Hypertensive Animal Models
| Animal Model | Hypertensive Condition | Key Findings Related to Endothelin | Reference |
|---|---|---|---|
| Rat (Monocrotaline-induced) | Pulmonary Hypertension | Increased plasma levels of ET-1 and Big ET-1; associated with right-ventricular hypertrophy. | oup.com |
| Rat (Fawn-hooded) | Pulmonary Hypertension | Increased endothelin production by pulmonary artery smooth muscle cells. | physiology.org |
| Mouse (ETB Receptor Knockout) | Systemic Hypertension | Spontaneously developed hypertension. | chapman.edu |
| Rat (Genetic predisposition) | Malignant Hypertension | Increased renal ET-1 mRNA expression in malignant phase. | ahajournals.org |
| Lamb (Surgical shunt-induced) | Pulmonary Hypertension | Elevated systemic ET-1 levels and increased ETA receptor expression in the lung. | oup.com |
Role in Cardiac Hypertrophy and Dysfunction in Animal Models
The endothelin (ET) system, including the precursor peptide Big Endothelin-1, is significantly implicated in the pathophysiology of cardiac hypertrophy and heart failure, as demonstrated in various animal models. oup.comahajournals.org Big Endothelin-1, a 39-amino acid peptide in its bovine form, is the direct precursor to the potent vasoconstrictor and mitogenic peptide, Endothelin-1 (ET-1). nih.govmdpi.com The conversion is catalyzed by endothelin-converting enzymes (ECEs). annualreviews.orgnih.gov In pathological cardiac conditions, the expression and circulation of these peptides are often upregulated, contributing to disease progression. oup.comoup.com
In animal models of heart failure, both the plasma levels of ET-1 and its precursor, big ET-1, are found to be elevated, and these levels often correlate with the hemodynamic and functional severity of the condition. oup.com Studies on rats with congestive heart failure (CHF) induced by left coronary artery ligation revealed a marked increase in the production of ET-1 within the heart tissue itself, at both the mRNA and peptide levels. ahajournals.org This suggests that locally produced ET-1 may act in an autocrine or paracrine fashion to modulate cardiac function. annualreviews.org This local cardiac endothelin system is believed to contribute to the development of myocardial hypertrophy and the maintenance of cardiac function in the failing heart. ahajournals.org For instance, in rats with CHF, the administration of an ET-A receptor antagonist led to a significant reduction in myocardial contractility and heart rate, indicating that endogenous ET-1 plays a role in sustaining cardiac performance in a diseased state. ahajournals.org
Further research using a rat model of pulmonary hypertension-induced right-ventricular hypertrophy (induced by monocrotaline) provided more nuanced insights. oup.com In these animals, plasma levels of both big ET-1 and ET-1 were approximately doubled compared to control animals. oup.com However, the study found no significant increase in the release of these peptides from the isolated, perfused hearts of the hypertrophic animals. oup.com This finding suggests that in this specific model, the increased circulating levels of endothelins, acting as hormones, rather than locally produced cardiac endothelins, are likely responsible for driving the right-ventricular hypertrophic response. oup.com The potent mitogenic properties of ET-1 on cardiac myocytes and fibroblasts, which stimulate cell growth and proliferation, are a key mechanism by which the endothelin system contributes to cardiac remodeling and hypertrophy. oup.commdpi.com
The following table summarizes findings from key animal model studies on the role of the Big Endothelin/Endothelin system in cardiac pathology.
| Animal Model | Induction Method | Key Findings Related to Big ET-1/ET-1 | Reference |
|---|---|---|---|
| Rat | Left Coronary Artery Ligation (Congestive Heart Failure) | Markedly increased production of ET-1 in the heart (mRNA and peptide). Increased density of myocardial ET receptors. Endogenous ET-1 helps maintain cardiac function in CHF. | ahajournals.org |
| Rat | Monocrotaline Injection (Pulmonary Hypertension and Right-Ventricular Hypertrophy) | ~2-fold increase in plasma levels of big ET-1 and ET-1. No change in ET-1/big ET-1 release from the heart, suggesting an endocrine role for circulating peptides in hypertrophy. | oup.com |
| Dog | Pacing-Induced Chronic Heart Failure | The ET-1/ECE-1/ETA axis was proven to be important; chronic treatment with an ETA antagonist or an ECE inhibitor ameliorated the heart failure phenotype. | mdpi.com |
| Mouse | Transverse Aortic Constriction (Pressure Overload) | Vasculature-derived ET-1 plays a significant role in hypertensive myocardial hypertrophy. | mdpi.com |
Analytical Methodologies and Detection of Big Endothelin 39 Bovine
Immunoassay Techniques
Immunoassays are a cornerstone in the detection of Big Endothelin 39 Bovine, offering high sensitivity and specificity. Radioimmunoassays (RIA) and Enzyme-Linked Immunosorbent Assays (ELISA) are the most prominently used methods.
Radioimmunoassay (RIA) Development and Validation for this compound
Radioimmunoassays have been instrumental in the initial identification and ongoing research of this compound. The development of a specific RIA for the carboxyl-terminal fragment (CTF) of big porcine endothelin (pET), which is analogous to the bovine form, was a significant step. This assay utilized an antibody that cross-reacted equally with big pET(1-39) and its CTF(22-39), but not with the mature ET-1(1-21). nih.gov This specificity allowed for the characterization of big ET-like immunoreactivity in cultured bovine endothelial cells. nih.gov
The validation of these RIAs involves several key parameters. For instance, a polyclonal antiserum raised against rat Big ET-1 (1-39) demonstrated a detection limit of approximately 2 pg per assay tube. oup.com The standard curve for this assay had an IC50 value of 45 pg/tube. oup.com Non-specific binding was minimal, typically around 4% of the total binding. oup.com Furthermore, the intra- and inter-assay coefficients of variation were low, at 2.9% and 4.7% respectively, indicating good reproducibility. oup.com These assays have been successfully used to measure Big Endothelin in various biological samples, including plasma and tissue extracts from bovine sources. oup.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) for Quantification
Enzyme-Linked Immunosorbent Assays (ELISAs) provide a non-radioactive alternative for the quantification of Big Endothelin. These assays typically employ a sandwich or competitive format. mybiosource.com In a competitive ELISA, the sample containing Big Endothelin competes with a labeled Big Endothelin conjugate for binding to a limited number of antibody sites pre-coated on a microtiter plate. mybiosource.com The amount of bound enzyme conjugate is inversely proportional to the concentration of Big Endothelin in the sample.
Commercial ELISA kits are available for the quantification of Big Endothelin in various samples, including serum, plasma, and cell culture supernatants. alpco.comnih.gov These kits are designed to be highly sensitive, with some having a detection range suitable for measuring the low concentrations typically found in biological fluids. The development of these assays often involves using synthetic peptides as immunogens to generate specific antibodies. mybiosource.com For example, an antiserum was generated using Big Endothelin-1 (B181129) (Porcine, 22-39) conjugated to Bovine Serum Albumin (BSA). mybiosource.com
Table 1: Comparison of Immunoassay Techniques for this compound Detection
| Feature | Radioimmunoassay (RIA) | Enzyme-Linked Immunosorbent Assay (ELISA) |
| Principle | Competitive binding with a radiolabeled antigen | Enzyme-catalyzed colorimetric or chemiluminescent reaction |
| Sensitivity | High, often in the picogram range oup.com | High, comparable to RIA |
| Safety | Requires handling of radioactive materials | Non-radioactive, safer to handle |
| Throughput | Can be lower due to manual steps | Amenable to high-throughput screening nih.gov |
| Availability | Often developed in-house for specific research oup.comnih.gov | Commercially available kits are common mybiosource.comalpco.com |
Antibody Specificity and Cross-Reactivity Considerations
The specificity of the antibody is paramount for the accurate detection of this compound and to avoid interference from related peptides. Cross-reactivity studies are essential to validate any immunoassay. For instance, an antibody raised against porcine Big ET(1-39) showed equal cross-reactivity with its C-terminal fragment (22-39) but no cross-reactivity with mature endothelin-1. nih.gov Another antiserum, raised against rat Big ET-1 (1-39), exhibited 47% cross-reactivity with porcine Big ET-1 (1-39) and 16% with bovine Big ET-1 (22-39), but zero cross-reactivity with ET-1, ANP, or angiotensin II. oup.com
It is crucial to note that cross-reactivity can be influenced by the immunoassay format itself. mdpi.com The same antibody can exhibit different cross-reactivity profiles in an RIA versus an ELISA. mdpi.com Therefore, validation must be specific to the assay being used. Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity and lower cross-reactivity compared to polyclonal antibodies.
Table 2: Reported Cross-Reactivity of a Polyclonal Antiserum against Rat Big ET-1 (1-39)
| Peptide | Cross-Reactivity (%) |
| Big ET-1 (1-38; human) | 9 |
| Big ET-1 (1-39; porcine) | 47 |
| Big ET-1 (22-39; bovine) | 16 |
| ET-1 | 0 |
| ANP (1-28; rat) | 0 |
| Angiotensin II | 0 |
| Data sourced from Cardiovascular Research. oup.com |
Chromatographic Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are vital for the isolation, purification, and analysis of this compound. When coupled with mass spectrometry, it provides a powerful tool for definitive identification and characterization.
High-Performance Liquid Chromatography (HPLC) for Isolation and Analysis
Reverse-phase HPLC (RP-HPLC) is the most common chromatographic method used for this compound. This technique separates peptides based on their hydrophobicity. Cultured media from bovine endothelial cells, after initial extraction, can be subjected to RP-HPLC to separate Big Endothelin from mature endothelin and other secreted products. nih.gov The fractions collected from the HPLC can then be analyzed by RIA to identify the elution profile of Big Endothelin-like immunoreactivity. nih.govahajournals.org
Studies have shown that RP-HPLC can effectively resolve Big Endothelin from its C-terminal fragment and mature endothelin. nih.gov For instance, analysis of culture media from bovine endothelial cells revealed two major components of C-terminal fragment-like immunoreactivity, one corresponding to Big pET(1-39) and the other to its CTF(22-39). nih.gov This separation is crucial for understanding the processing of the precursor peptide.
Mass Spectrometry for Peptide Identification and Characterization
Mass spectrometry (MS) is an indispensable tool for the unambiguous identification and detailed structural characterization of peptides like this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used to determine the precise molecular weight of the peptide. This information can confirm the identity of a peptide isolated by HPLC.
In studies of endothelin processing, MS has been used to identify the cleavage products of Big Endothelins. For example, after incubation with a potential processing enzyme, the resulting peptides were separated by HPLC and their masses determined by MS to confirm the cleavage site. While not specifically on the 39-amino acid bovine form, such studies on related big endothelins demonstrate the power of this approach. This combination of HPLC and MS provides definitive evidence of the peptide's identity and can reveal post-translational modifications. nih.gov
Molecular Techniques for Gene and Protein Expression Analysis
The analysis of this compound and its precursors involves sophisticated molecular techniques to understand its genetic expression and cellular distribution. These methods are crucial for elucidating the biosynthetic pathways and the localization of the peptide and its related enzymes within bovine tissues.
Northern Blot Analysis for Preproendothelin-1 mRNA
Northern blot analysis is a fundamental technique used to detect and quantify specific messenger RNA (mRNA) molecules, providing insights into gene expression. In the context of this compound, this method is applied to measure the mRNA of its precursor, preproendothelin-1 (ppET-1).
The process involves extracting total RNA from bovine cells or tissues, separating the RNA molecules by size using gel electrophoresis, and then transferring them to a solid membrane. This membrane is subsequently hybridized with a labeled cDNA probe specific for bovine ppET-1. The detection of a signal indicates the presence and allows for the quantification of ppET-1 mRNA.
Research using this technique has successfully identified a single 2.3-kilobase (kb) ppET-1 mRNA transcript in various bovine sources. nih.govcloudfront.net Studies on cultured bovine endothelial cells, such as those from the carotid artery and pulmonary artery, have been instrumental. nih.govahajournals.org These analyses have shown that vasoactive agents like angiotensin II and arginine vasopressin can induce a rapid, dose-dependent increase in ppET-1 mRNA levels. nih.gov Similarly, thrombin has been shown to stimulate ppET-1 gene expression in bovine pulmonary artery endothelial cells. ahajournals.org Furthermore, Northern blotting has demonstrated that physiological forces, such as fluid shear stress, can regulate ET-1 mRNA levels in bovine aortic endothelial cells. mdpi.com
The expression of ppET-1 mRNA is not limited to endothelial cells. Northern blot analysis has confirmed its presence in a wide array of bovine tissues, highlighting the broad physiological relevance of the endothelin system. nih.gov
| Parameter | Finding | Source(s) | Citation(s) |
|---|---|---|---|
| mRNA Size | A single 2.3-kb transcript | Cultured bovine endothelial cells | nih.govcloudfront.net |
| Inducing Agents | Angiotensin II, Arginine Vasopressin, Thrombin | Cultured bovine endothelial cells | nih.govahajournals.org |
| Tissue Distribution | Endothelial cells, lung, brain, heart, intestine, kidney, ovary, urinary bladder | Various bovine tissues | nih.gov |
| Regulatory Factors | Fluid shear stress modulates mRNA levels | Bovine aortic endothelial cells | mdpi.com |
Immunohistochemistry and Immunofluorescence for Cellular Localization of this compound and Related Enzymes
Immunohistochemistry (IHC) and immunofluorescence (IF) are powerful techniques that use antibodies to visualize the specific location of proteins and peptides within cells and tissues. These methods have been critical in mapping the distribution of this compound and its processing enzyme, Endothelin-Converting Enzyme (ECE).
In these procedures, tissue sections or cultured cells are incubated with a primary antibody that specifically binds to the target molecule (e.g., Big Endothelin-1 or ECE). This is followed by a secondary antibody, which is labeled with either an enzyme (for IHC, producing a colored product) or a fluorophore (for IF, emitting light at a specific wavelength), allowing for microscopic visualization.
Studies using immunofluorescence on bovine aortic endothelial cells (BAECs) have revealed distinct subcellular localizations for Big ET-1 and the mature ET-1. nih.govresearchgate.net Immunostaining with an antibody against the C-terminal fragment of Big ET-1 showed a defined perinuclear localization of the precursor molecule. nih.govresearchgate.net In contrast, the mature ET-1 peptide was observed in a punctate, granular pattern throughout the cell cytoplasm, which is consistent with its storage in and transport via intracellular vesicles. nih.govresearchgate.net This suggests that the processing of Big ET-1 occurs in specific cellular compartments before the mature peptide is distributed for secretion.
The localization of ECE, the enzyme that converts Big ET-1 to ET-1, has also been extensively studied. In the bovine corpus luteum, in-situ hybridization and IHC demonstrated that ECE-1 mRNA and protein are expressed in both steroidogenic and endothelial cells. oup.comnih.gov Conversely, the ppET-1 mRNA was found exclusively in the resident endothelial cells, suggesting a cooperative mechanism between different cell types for the biosynthesis of mature ET-1. oup.comnih.gov In the bovine optic nerve and retina, ECE activity was detected in the plasma membrane of the retina and in the cytosol of both tissues, indicating multiple sites of ET-1 production. nih.gov Immunogold electron microscopy has further co-localized ECE and Big ET-1 to intracellular vesicles in endothelial cells, supporting the concept of intracellular processing. ahajournals.org
| Molecule | Technique | Tissue/Cell Type | Observed Localization | Citation(s) |
|---|---|---|---|---|
| Big Endothelin-1 | Immunofluorescence | Bovine Aortic Endothelial Cells (BAECs) | Perinuclear region | nih.govresearchgate.net |
| Endothelin-1 (ET-1) | Immunofluorescence | Bovine Aortic Endothelial Cells (BAECs) | Punctate, granular staining in cytoplasm (vesicles) | nih.govresearchgate.net |
| Endothelin-Converting Enzyme-1 (ECE-1) | Immunohistochemistry / In-situ Hybridization | Bovine Corpus Luteum | Steroidogenic and endothelial cells | oup.comnih.gov |
| Preproendothelin-1 (ppET-1) mRNA | In-situ Hybridization | Bovine Corpus Luteum | Endothelial cells only | oup.comnih.gov |
| Endothelin-Converting Enzyme (ECE) | Enzyme Activity Assays | Bovine Retina and Optic Nerve | Plasma membrane (retina) and cytosol (both) | nih.gov |
Comparative Biochemistry and Evolutionary Aspects of Big Endothelin 39
Interspecies Sequence Homology and Divergence of Big Endothelin (e.g., Bovine vs. Human, Porcine, Rat)
The endothelin system is remarkably conserved across mammalian species, reflecting its critical physiological role. The mature 21-amino acid Endothelin-1 (B181129) (ET-1) peptide is identical in humans, porcines, bovines, rats, and mice. anaspec.com This perfect conservation underscores the stringent structural requirements for its biological activity.
However, variations are observed in the precursor peptide, Big Endothelin-1. In most mammals, including humans, Big Endothelin-1 is a 38-amino acid peptide. pnas.org In contrast, porcine Big Endothelin-1 is comprised of 39 amino acids. elabscience.commoleculardepot.com The primary difference lies in the C-terminal portion of the propeptide, which is cleaved off during the formation of the mature ET-1.
The amino acid sequences of Big Endothelin-1 from different species reveal high homology, particularly in the N-terminal region that becomes the active ET-1 peptide (residues 1-21). The divergence is primarily seen in the C-terminal peptide (residues 22-38/39). For instance, human and porcine preproendothelin (B1168534) precursor proteins show little similarity in the sequences immediately upstream of the mature peptide coding region. pnas.org Despite these variations in the propeptide tail, the crucial Trp-21—the site of cleavage to produce mature ET-1—is perfectly conserved. ufl.edu
Interactive Data Table: Interspecies Comparison of Big Endothelin-1 Amino Acid Sequence
The following table details the amino acid sequence for porcine Big Endothelin-1 (1-39) and human Big Endothelin-1 (1-38). The mature ET-1 sequence (residues 1-21), which is identical across bovine, human, porcine, and rat, is highlighted.
| Species | Amino Acid Sequence (Residues 1-39) |
| Porcine | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp -Val-Asn-Thr-Pro-Glu-His-Ile-Val-Pro-Tyr-Gly-Leu-Gly-Ser-Pro-Ser-Arg-Ser elabscience.commoleculardepot.com |
| Human | Cys-Ser-Cys-Ser-Ser-Leu-Met-Asp-Lys-Glu-Cys-Val-Tyr-Phe-Cys-His-Leu-Asp-Ile-Ile-Trp -Val-Asn-Thr-Pro-Glu-His-Val-Val-Pro-Tyr-Gly-Leu-Ser-Pro-Ser-Arg-Ser |
Note: The sequence for Bovine and Rat Big Endothelin is not as readily defined in literature as porcine and human, but the mature ET-1 portion (in bold) is established to be identical.
Evolutionary Conservation of Processing Enzymes and Cleavage Sites
The generation of mature Endothelin-1 from its precursor is a tightly regulated, multi-step process involving specific enzymes whose structure and function are highly conserved throughout evolution. nih.govnih.gov
The initial precursor, preproendothelin, is first cleaved by furin-like proteases within the cell to form the intermediate, inactive propeptide, Big Endothelin-1. ufl.edunih.gov This initial processing step is a common mechanism for many secreted proteins and hormones.
The final and rate-limiting step is the conversion of Big Endothelin-1 to the biologically active 21-amino acid ET-1. This is accomplished by a family of metalloproteases known as Endothelin-Converting Enzymes (ECEs). ufl.edunih.gov ECEs specifically cleave the bond between Tryptophan-21 (Trp-21) and Valine-22 (or Isoleucine-22 in some isoforms) of the Big Endothelin-1 peptide. ahajournals.org
The existence of ECE homologs in invertebrates suggests that this enzyme system is ancient and arose early in evolution, even before the development of a closed circulatory system where its role in blood pressure regulation became prominent. nih.govnih.gov The ECE gene family itself shows significant conservation. For example, vertebrate Endothelin-Converting Enzyme-like 1 (ECEL1) sequences share 66%–99% identity with each other. dovepress.comsemanticscholar.org The specific cleavage site (Trp-21) on Big Endothelin-1 is also perfectly conserved across species, ensuring the precise formation of the mature, active ET-1 peptide. ufl.edu This evolutionary pressure to maintain the integrity of both the enzyme and its target cleavage site highlights the critical importance of this final activation step.
Future Research Directions and Unanswered Questions in Big Endothelin 39 Bovine Research
Elucidating the Full Spectrum of Regulatory Mechanisms for Big Endothelin 39 Bovine Synthesis and Release
The synthesis and release of endothelins are tightly controlled processes, and understanding these mechanisms for this compound is crucial. In bovine aortic endothelial cells, transforming growth factor-β (TGF-β) has been identified as a key regulator of ET-1 production. nih.gov This occurs through the ALK5/Smad 3 pathway, which boosts the production of preproET-1. nih.gov Similarly, factors like hypoxia are known to increase the expression of endothelial genes, including those for endothelins. nih.gov
However, the specific triggers and signaling pathways governing the synthesis and release of this compound remain less defined. Future research should aim to identify the full range of stimuli, from physiological cues to pathological insults, that modulate the transcription of the preproendothelin-3 (B1176003) gene and the subsequent release of its larger precursor form in bovine tissues. Investigating the role of shear stress, various cytokines, and growth factors specifically on bovine cells producing Big Endothelin-3 would provide a more complete picture. mdpi.comnih.gov For instance, while shear stress has been shown to downregulate preproET-1 mRNA in human and bovine endothelial cells, its specific effect on the bovine Endothelin-3 precursor is an area ripe for investigation. nih.gov
Identifying Novel Converting Enzymes or Processing Pathways Specific to this compound
The conversion of big endothelins to their mature, biologically active forms is a critical step. While Endothelin-Converting Enzyme-1 (ECE-1) is a major enzyme in this process, it displays a preference for Big ET-1 over Big ET-3. ashpublications.orgacs.org This suggests the existence of other, potentially more specific, converting enzymes for this compound.
A significant breakthrough was the purification of a novel endothelin-converting enzyme from bovine iris microsomes, termed ECE-3. nih.gov This enzyme demonstrates high specificity for Big ET-3, converting it to ET-3, but does not process Big ET-1. nih.gov Further research has implicated the Kell blood group protein as another enzyme capable of processing big ET-3, albeit with less sensitivity to the inhibitor phosphoramidon (B1677721) compared to ECE-1. ashpublications.org The Kell protein, a member of the M13 family of zinc endopeptidases, specifically cleaves Big ET-3 at the Trp21-Ile22 bond. ashpublications.org
Unanswered questions remain regarding the tissue distribution, regulation, and relative physiological importance of these and other yet-to-be-identified converting enzymes in different bovine tissues and disease states.
Characterizing the Potential Direct Biological Activities of this compound Independent of its Conversion to Mature Endothelins
While big endothelins are generally considered inactive precursors, the possibility of their direct biological effects cannot be dismissed. ahajournals.org Research on Big ET-1 has suggested it may have direct vasoconstrictor effects in certain vascular beds. nih.gov However, studies comparing the in vivo effects of human Big ET-1 and Big ET-3 in guinea pigs showed that while Big ET-1 was as potent a pressor agent as ET-1, Big ET-3 induced no such response. nih.gov This highlights the need for species- and isoform-specific investigations.
Future studies should explore whether this compound can interact with endothelin receptors or other cell surface proteins to elicit cellular responses, even if with lower affinity than mature ET-3. The observation that big endothelins are resistant to proteolytic cleavage might allow them to act as long-distance carriers of biological potential, a hypothesis that warrants further investigation in the bovine context. acs.org
Developing Advanced in vitro and in vivo Bovine Models for Studying Big Endothelin 39 Pathophysiology
To dissect the precise roles of this compound, the development of sophisticated research models is paramount.
In Vitro Models: Cultured bovine cells, such as aortic endothelial cells, have been instrumental in studying endothelin synthesis and regulation. nih.govnih.gov The use of primary cultures of bovine oviduct epithelial cells has also provided evidence for local endothelin production within the reproductive system. bioscientifica.com Future advancements could involve the development of organoid cultures from various bovine tissues, providing a more physiologically relevant three-dimensional environment to study the synthesis, processing, and function of this compound. Co-culture systems, for example, of endothelial cells and smooth muscle cells, can further elucidate the paracrine signaling involving this precursor. nih.gov
| In Vitro Model | Application in this compound Research | Potential Insights |
| Primary Bovine Endothelial Cell Cultures | Studying the regulation of synthesis and release by various stimuli. | Identification of specific signaling pathways. |
| Bovine Oviduct Epithelial Cell Cultures | Investigating local production and paracrine effects in the reproductive system. | Role in gamete transport and early embryo development. |
| Bovine Organoid Cultures | Modeling tissue-specific synthesis, processing, and function in a 3D environment. | More physiologically relevant data on pathophysiology. |
| Co-culture Systems (e.g., Endothelial & Smooth Muscle Cells) | Examining paracrine interactions and conversion to mature ET-3. | Understanding local regulation of vascular tone. |
In Vivo Models: While rodent models have been invaluable, the development of bovine-specific in vivo models is crucial for understanding the unique aspects of Big Endothelin 39 pathophysiology in cattle. This could include the creation of transgenic bovine models with altered expression of the preproendothelin-3 gene or its specific converting enzymes. Such models would be invaluable for studying the role of Big Endothelin 39 in cardiovascular homeostasis, reproductive processes, and diseases specific to cattle.
Exploring the Role of this compound in Novel Bovine Physiological and Disease Contexts
The endothelin system is implicated in a wide array of physiological and pathological processes. While its role in cardiovascular regulation is well-established, its involvement in other bovine-specific contexts is an emerging area of research.
For instance, the production of endothelin by bovine oviduct epithelial cells suggests a potential role in regulating oviduct contractility, which is essential for gamete and embryo transport. bioscientifica.com Further investigation into the regulation and function of this compound in the bovine reproductive tract could provide insights into fertility and reproductive disorders.
Another critical area is the role of the endothelial system in bovine mammary gland health and disease, such as mastitis. nih.gov Endothelial cells play a key role in the inflammatory response and maintaining the blood-milk barrier. nih.gov Exploring how this compound levels and processing are altered during mastitis could reveal new therapeutic targets to mitigate tissue damage.
| Potential Area of Investigation | Hypothesized Role of this compound | Research Approach |
| Bovine Reproduction | Regulation of oviductal and uterine smooth muscle contractility. | Measurement of Big Endothelin 39 levels during the estrous cycle; functional studies on isolated reproductive tissues. |
| Bovine Mastitis | Modulation of the inflammatory response and vascular permeability in the mammary gland. | Analysis of Big Endothelin 39 expression and processing in healthy versus mastitic mammary tissue. |
| Bovine Respiratory Disease | Contribution to pulmonary vasoconstriction and inflammation. | In vivo and in vitro studies using models of bovine respiratory disease complex. |
| High-Altitude Disease in Cattle (Brisket Disease) | Involvement in the exaggerated pulmonary hypertensive response to hypoxia. | Comparative studies of Big Endothelin 39 regulation in susceptible and resistant cattle breeds at high altitude. |
Advanced Structural Biology Approaches to Understand Conformational Dynamics and Enzyme Interaction
The structure of big endothelins is crucial for their interaction with converting enzymes. Studies on Big ET-1 have shown that its C-terminal tail folds back, affecting the accessibility of the cleavage site. nih.gov The sequence of this C-terminal region is vital for selective conversion by ECE. nih.gov
Future research employing advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM) and nuclear magnetic resonance (NMR) spectroscopy, could provide high-resolution structures of this compound in complex with its specific converting enzymes, like ECE-3 and the Kell protein. This would offer unprecedented insights into the conformational dynamics and molecular determinants of substrate specificity, paving the way for the design of highly selective inhibitors for therapeutic purposes.
Q & A
Basic: What is the structural and biosynthetic pathway of Big Endothelin-39 Bovine, and how does it differ from other endothelin isoforms?
Methodological Answer:
Big Endothelin-39 Bovine (Big ET-39) is synthesized as a precursor peptide derived from prepro-endothelin. Its conversion to active endothelin requires cleavage by endothelin-converting enzymes (ECE), specifically ECE-1 and ECE-2 isoforms, which are membrane-bound zinc metalloproteases . Key steps include:
- Biosynthesis : Prepro-endothelin (212 amino acids) is processed into Big ET-39 (39 amino acids), which is further cleaved to yield the mature 21-amino-acid endothelin.
- Species Specificity : Bovine Big ET-39 shares identical sequences with human, porcine, and rodent isoforms, but differences in ECE isoform expression (e.g., tissue-specific ECE-1 vs. ECE-2) may alter processing efficiency .
- Analytical Tools : Use reverse-phase HPLC and mass spectrometry (MS) to validate peptide purity and sequence homology across species .
Advanced: How can researchers address variability in Big Endothelin-39 processing across in vitro and in vivo models?
Methodological Answer:
Variability arises from differences in ECE isoform activity, tissue-specific expression, and experimental conditions. Mitigation strategies include:
- Model Selection : Compare endothelial cell lines (e.g., HUVECs) with transgenic animal models to assess ECE isoform contributions .
- Standardized Protocols : Use quantitative Western blotting or fluorogenic substrates to measure ECE activity under controlled pH and temperature .
- Data Normalization : Apply kinetic modeling to account for interspecies differences in Big ET-39 half-life and receptor-binding affinity .
Basic: What methodologies are optimal for quantifying Big Endothelin-39 Bovine in biological samples?
Methodological Answer:
- Immunoassays : ELISA with antibodies targeting the C-terminal region of Big ET-39 (cross-reactivity checks required for specificity) .
- Chromatography : Pair LC-MS/MS with stable isotope-labeled internal standards to improve accuracy in plasma/serum samples .
- Validation : Include spike-recovery experiments and parallelism testing to confirm assay robustness .
Advanced: How should contradictory findings in Big Endothelin-39 Bovine receptor interactions be resolved?
Methodological Answer:
Contradictions often stem from non-selective receptor agonists or tissue-specific signaling. Resolution strategies:
- Receptor Profiling : Use siRNA knockdown or CRISPR-Cas9 in cell models to isolate ETA vs. ETB receptor effects .
- Functional Assays : Combine calcium flux measurements (FLIPR) with cAMP inhibition assays to dissect G-protein coupling pathways .
- Meta-Analysis : Systematically review studies using PRISMA guidelines to identify confounding variables (e.g., sample preparation, animal strain) .
Basic: What functional roles does Big Endothelin-39 Bovine play in vascular pathophysiology?
Methodological Answer:
- In Vitro Models : Measure vasoconstriction in aortic ring assays under hypoxia to simulate ischemic conditions .
- Gene Expression : Use qPCR to correlate Big ET-39 levels with endothelin-1 (ET-1) and ECE-1 mRNA in endothelial dysfunction models .
- Knockout Studies : Employ ECE-1/2 double-knockout mice to isolate Big ET-39’s role in hypertension .
Advanced: What computational approaches predict Big Endothelin-39 interactions with ECE isoforms?
Methodological Answer:
- Molecular Dynamics (MD) : Simulate Big ET-39 binding to ECE-1/2 active sites using AMBER or GROMACS to identify critical residues .
- Machine Learning : Train classifiers on structural data (e.g., AlphaFold-predicted ECE conformations) to predict cleavage efficiency .
- Docking Studies : Use AutoDock Vina to screen synthetic inhibitors targeting Big ET-39 processing .
Basic: How is the stability of Big Endothelin-39 Bovine assessed in experimental buffers?
Methodological Answer:
- Degradation Assays : Incubate Big ET-39 in serum-containing vs. serum-free buffers; quantify degradation via SDS-PAGE and densitometry .
- Environmental Factors : Test pH (5.0–8.0) and temperature (4°C–37°C) effects using circular dichroism (CD) spectroscopy to monitor structural integrity .
Advanced: What strategies validate antibodies for Big Endothelin-39 Bovine in immunohistochemistry?
Methodological Answer:
- Specificity Controls : Pre-absorb antibodies with excess Big ET-39 peptide; validate loss of signal in knockout tissues .
- Cross-Reactivity Tests : Compare staining patterns in bovine vs. human vascular sections to confirm species specificity .
- Quantitative Imaging : Use HALO® software for pixel-based intensity analysis in Z-stack confocal microscopy .
Key Considerations for Research Design
- PICOT Framework : Define populations (e.g., bovine vs. human endothelia), interventions (e.g., ECE inhibition), and outcomes (e.g., vasoconstriction metrics) .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
- Reproducibility : Adhere to Beilstein Journal guidelines for detailed methodology and data deposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
